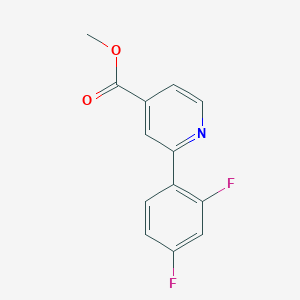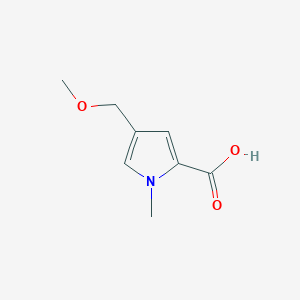
4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactants, solvents, catalysts, and conditions can greatly affect the outcome of the synthesis .Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .Chemical Reactions Analysis
This involves studying the transformations that a compound undergoes when it reacts with other substances. Factors such as the reaction conditions, the presence of catalysts, and the concentrations of the reactants can affect the rate and outcome of the reaction .Physical And Chemical Properties Analysis
The physical properties of a compound include its melting point, boiling point, density, and solubility. Its chemical properties refer to its reactivity with other substances .Aplicaciones Científicas De Investigación
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of (E)-β-tosylstyrene. The process involves the radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination .
- Methods of Application : The reaction involves the use of sodium p-toluenesulfinate and styrene in methanol, with iodine added slowly. Sunlight and vigorous stirring are beneficial for the chemical yield of the first step. The second stage represents a β-elimination of hydrogen iodide promoted by an inexpensive base like potassium hydroxide .
- Results or Outcomes : The final sulfone could be purified by crystallization in warm 95% ethanol, filtered, and dried. The final purity could be checked by gas chromatography. The chemical yield ranged from 78-83% .
- Scientific Field : Biocatalysis
- Application Summary : The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil. In this context, biocatalytic and fermentative methods for the bioconversion of furans have been explored .
- Methods of Application : The review presents the oxidation and reduction products of furfural and 5-HMF obtained by biological processes, using cells or enzymes .
- Results or Outcomes : The results of these processes propose lower cost and low environmental impact methods for the production of new fuels and polymer precursors .
- Scientific Field : Natural Product Chemistry
- Application Summary : The compound 4- [2-formyl-5- (methoxymethyl)-1 H -pyrrol-1-yl]butanoic acid was isolated from Leccinum Extremiorientale .
- Methods of Application : The compound was isolated and its structure was elucidated by comparison of their spectral data with the literature values .
- Results or Outcomes : The isolation and characterization of this compound contribute to the understanding of the chemical constituents of Leccinum Extremiorientale .
Synthesis of 4-methoxymethylbenzoic acid
Biological transformations of furanic platform molecules
A New Pyrrole Alkaloid from Leccinum Extremiorientale
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of benzopinacolone via benzophenone photoreduction followed by pinacol rearrangement .
- Methods of Application : The reaction involves the use of 4-bromomethylbenzoic acid and chlorobenzene .
- Results or Outcomes : The final product can be used to synthesize other compounds .
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in various chemical reactions due to its boronic acid group .
- Methods of Application : The compound can be used in Suzuki-Miyaura cross-coupling reactions .
- Results or Outcomes : The final products can be used in the synthesis of various organic compounds .
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in various chemical reactions due to its boronic acid group .
- Methods of Application : The compound can be used in Suzuki-Miyaura cross-coupling reactions .
- Results or Outcomes : The final products can be used in the synthesis of various organic compounds .
Synthesis of 4-methoxymethylbenzoic acid
(4-(Methoxymethoxy)phenyl)boronic acid
(4-(Methoxymethyl)phenyl)boronic acid
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of benzopinacolone via benzophenone photoreduction followed by pinacol rearrangement .
- Methods of Application : The reaction involves the use of 4-bromomethylbenzoic acid and chlorobenzene .
- Results or Outcomes : The final product can be used to synthesize other compounds .
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in various chemical reactions due to its boronic acid group .
- Methods of Application : The compound can be used in Suzuki-Miyaura cross-coupling reactions .
- Results or Outcomes : The final products can be used in the synthesis of various organic compounds .
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in various chemical reactions due to its boronic acid group .
- Methods of Application : The compound can be used in Suzuki-Miyaura cross-coupling reactions .
- Results or Outcomes : The final products can be used in the synthesis of various organic compounds .
Synthesis of 4-methoxymethylbenzoic acid
(4-(Methoxymethoxy)phenyl)boronic acid
(4-(Methoxymethyl)phenyl)boronic acid
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(methoxymethyl)-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-9-4-6(5-12-2)3-7(9)8(10)11/h3-4H,5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGGCFTUKSHJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methoxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




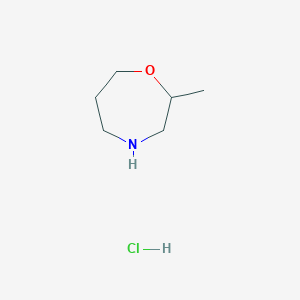
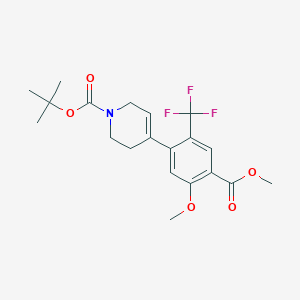
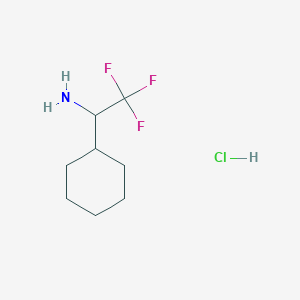
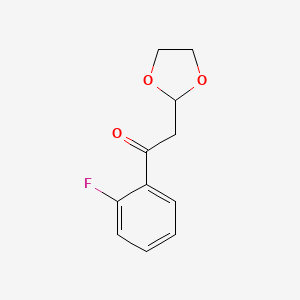

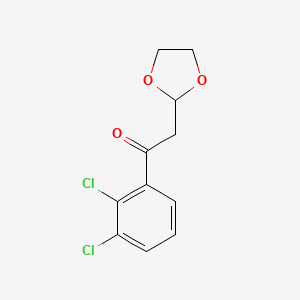
![Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1530444.png)
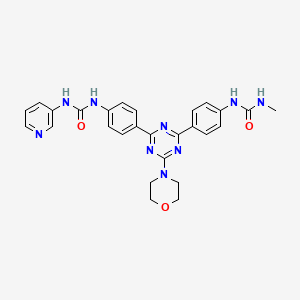
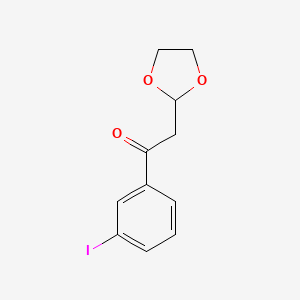
![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1530449.png)
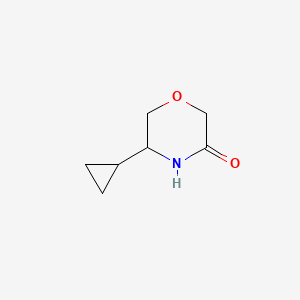
![3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol](/img/structure/B1530451.png)
